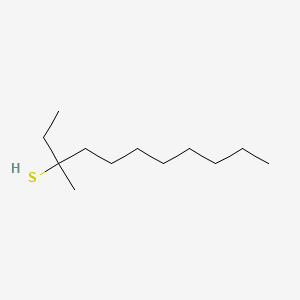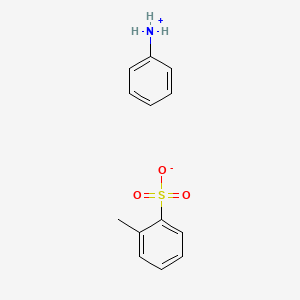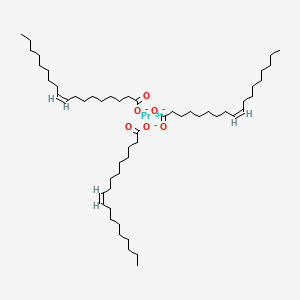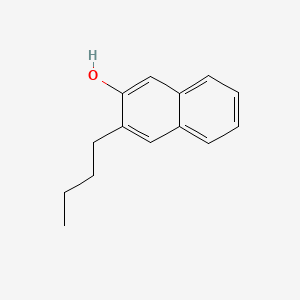
Octahydro-4,7-methano-1H-inden-5-yl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4,7-methano-1H-inden-5-yl isobutyrate: is a chemical compound with the molecular formula C14H22O2. It is known for its unique structure, which includes a tricyclic framework. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate typically involves the esterification of octahydro-4,7-methano-1H-inden-5-ol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of reagents and energy.
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted esters
Applications De Recherche Scientifique
Chemistry: In chemistry, Octahydro-4,7-methano-1H-inden-5-yl isobutyrate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Although not widely used in medicine, preliminary studies suggest that this compound may have potential therapeutic applications due to its bioactive properties.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumery.
Mécanisme D'action
The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biochemical processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
Comparison: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate stands out due to its ester functional group, which imparts unique chemical reactivity and scent properties. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in chemical synthesis.
Propriétés
Numéro CAS |
84962-69-6 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
8-tricyclo[5.2.1.02,6]decanyl 2-methylpropanoate |
InChI |
InChI=1S/C14H22O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h8-13H,3-7H2,1-2H3 |
Clé InChI |
AOQXHDOGCZXFEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1CC2CC1C3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


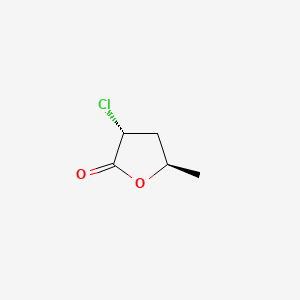
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)


